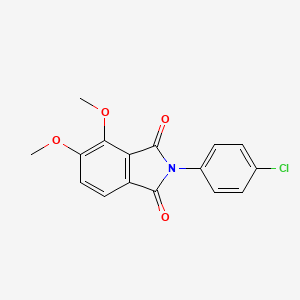

![molecular formula C21H18F2N2O2 B5537818 2-(2,4-difluorophenoxy)-N-[(4-methylphenyl)(4-pyridinyl)methyl]acetamide](/img/structure/B5537818.png)

2-(2,4-difluorophenoxy)-N-[(4-methylphenyl)(4-pyridinyl)methyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of related compounds typically involves multi-step organic reactions, starting from basic aromatic or heteroaromatic precursors. These processes may include halogenation, acylation, and nucleophilic substitution reactions. The specific synthesis pathway for 2-(2,4-difluorophenoxy)-N-[(4-methylphenyl)(4-pyridinyl)methyl]acetamide would likely involve the formation of the difluorophenoxy moiety, followed by its attachment to the nitrogen-containing acetamide structure through appropriate coupling reactions.

Molecular Structure Analysis The molecular structure of compounds like 2-(2,4-difluorophenoxy)-N-[(4-methylphenyl)(4-pyridinyl)methyl]acetamide is characterized by its aromatic rings, the positioning of fluorine atoms, and the acetamide linkage. The structure is expected to exhibit typical aromatic interactions, hydrogen bonding potential, and the effects of electron-withdrawing fluorine atoms on the chemical properties of the aromatic system.

Chemical Reactions and Properties The chemical reactions involving this compound would typically exploit the reactivity of the acetamide group, the ether linkage, or the aromatic halogen substituents. These reactions can include nucleophilic substitutions, further halogenation, or coupling reactions. The compound's chemical properties would be significantly influenced by the presence of the difluorophenoxy and pyridinyl groups, impacting its acidity, basicity, and reactivity.

Physical Properties Analysis Physical properties such as melting point, boiling point, solubility, and crystalline structure would depend on the molecular interactions and structural characteristics of the compound. The presence of halogen atoms and the ether linkage would influence the compound's polarity, impacting its solubility and interaction with solvents.

Chemical Properties Analysis Chemical properties, including reactivity, stability, and functional group transformations, are dictated by the molecular structure. The electron-withdrawing effect of the fluorine atoms and the electronic properties of the acetamide and ether groups would play significant roles in determining the compound's chemical behavior in different environments and reactions.

Applications De Recherche Scientifique

Biological Effects of Acetamide Derivatives

Research by Kennedy (2001) delves into the toxicology of acetamide and its derivatives, emphasizing their continued commercial importance and the significant addition to our knowledge of the biological consequences of exposure. This study suggests a complex biological response varying both qualitatively and quantitatively among different chemicals, highlighting the need for detailed investigation into each compound's specific effects (Kennedy, 2001).

Environmental and Pharmacological Studies

- Zuanazzi et al. (2020) conducted a scientometric review analyzing global trends in the study of 2,4-D herbicide toxicity, which, like the compound , contains a difluorophenoxy group. This review identifies key areas of research focus and gaps, suggesting potential environmental and health implications of such compounds and their derivatives (Zuanazzi, Ghisi, & Oliveira, 2020).

- Veinberg et al. (2015) explore the stereochemistry of phenylpiracetam and its methyl derivative, offering insights into the relationship between the configuration of stereocenters and biological properties. This could be relevant for understanding how slight modifications in chemical structure, such as those in acetamide derivatives, can significantly impact pharmacological activity (Veinberg et al., 2015).

Metabolism and Pharmacological Activities

- Dhama et al. (2021) review the synthesis and pharmacological activities of piracetam, a nootropic drug derived from γ-aminobutyric acid. This research highlights the potential for acetamide derivatives in CNS disorders, providing a basis for investigating the compound for similar applications (Dhama et al., 2021).

Advanced Materials and Environmental Applications

- Petzold-Welcke et al. (2014) discuss the chemical modification of xylan into ethers and esters with specific functional groups, which could be analogous to modifications of acetamide derivatives for various industrial applications. This review underscores the potential of such compounds in creating new materials with tailored properties (Petzold-Welcke et al., 2014).

Propriétés

IUPAC Name |

2-(2,4-difluorophenoxy)-N-[(4-methylphenyl)-pyridin-4-ylmethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N2O2/c1-14-2-4-15(5-3-14)21(16-8-10-24-11-9-16)25-20(26)13-27-19-7-6-17(22)12-18(19)23/h2-12,21H,13H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAMWZMNSYIEQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=NC=C2)NC(=O)COC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-difluorophenoxy)-N-[(4-methylphenyl)(4-pyridinyl)methyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

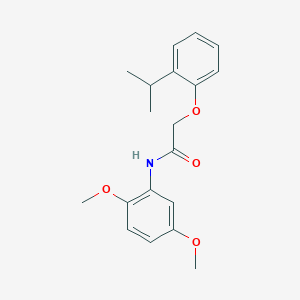

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5537749.png)

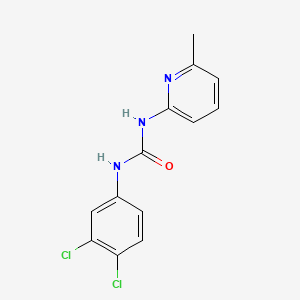

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide](/img/structure/B5537757.png)

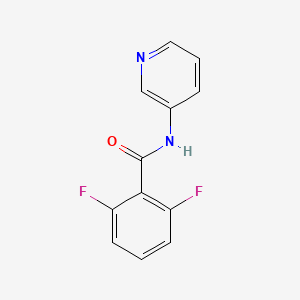

![1-{1-[2-(1-cyclohexen-1-yl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5537762.png)

![{4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5537766.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537776.png)

![(3aR*,6S*)-N-methyl-2-(3-methylbenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5537793.png)

![2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate](/img/structure/B5537795.png)

![N-benzylidene-3-[(4-bromobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5537821.png)

![1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5537826.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5537841.png)